molecular formula C6H11ISi B8264536 3-Iodo-1-trimethylsilylpropyne CAS No. 78199-88-9

3-Iodo-1-trimethylsilylpropyne

Cat. No. B8264536
CAS RN: 78199-88-9
M. Wt: 238.14 g/mol
InChI Key: GEWOCRSOOHMPED-UHFFFAOYSA-N
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Description

3-Iodo-1-trimethylsilylpropyne is a useful research compound. Its molecular formula is C6H11ISi and its molecular weight is 238.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Preparation

3-Iodo-1-trimethylsilylpropyne, also known as (3-iodo-1-propynyl)trimethylsilane or trimethylsilylpropargyl iodide, is used in organic synthesis due to its reactive properties. Its physical data includes a boiling point of 42°C at 2 mmHg and solubility in typical reaction solvents like DMF, dichloromethane, and THF. Various preparative methods exist, such as the reaction of iodine with 3-(trimethylsilyl)-2-propyn-1-ol and Tri-n-butylphosphine, yielding a 47% production rate. Handling precautions are necessary due to the toxicity of organostannane derivatives used in its preparation (Wada, 2001).

Application in Synthesis of pi-Conjugated Oligoenynes

3-Iodo-1-trimethylsilylpropyne has been used in the efficient and practical synthesis of various 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives. These derivatives are crucial in synthesizing trans- and cis-oligoenynes and oligoenediynes, which have significant implications in the development of conjugated materials (Takayama et al., 2003).

Enzymatic Synthesis of Optically Active Compounds

In enzymatic methods, 3-Iodo-1-trimethylsilylpropyne is used for synthesizing optically active tertiary alcohols. These alcohols are key building blocks for various chiral compounds, including azido diols and the side chain of vitamin D3 metabolites (Chen & Fang, 1997).

Use in Polymer Chemistry

This compound is also instrumental in initiating the polymerization of vinyl ethers. When reacted with 1,3-dioxolane, it forms 1-trimethylsiloxy-4-iodo-3-oxabutane, which is an initiator for controlled molecular weight polymerization, resulting in hydroxy-terminated polymers (Meirvenne et al., 1990).

In Organometallic Chemistry

3-Iodo-1-trimethylsilylpropyne plays a role in the dimerization of trimethylsilylpropyne on a triosmium cluster. This reaction is significant in the study of organometallic chemistry, particularly in the formation and rearrangement of complex compounds (Koridze et al., 1994).

properties

IUPAC Name

3-iodoprop-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOCRSOOHMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453924
Record name 3-IODO-1-TRIMETHYLSILYLPROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-trimethylsilylpropyne

CAS RN

78199-88-9
Record name 3-IODO-1-TRIMETHYLSILYLPROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CK Wada - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 78199‐88‐9 ] C 6 H 11 ISi (MW 238.16) InChI = 1S/C6H11ISi/c1‐8(2,3)6‐4‐5‐7/h5H2,1‐3H3 InChIKey = GEWOCRSOOHMPED‐UHFFFAOYSA‐N ( addition to aldehydes in the …
Number of citations: 0 onlinelibrary.wiley.com
M Koga, H Kageyama, T Tanaka… - Synthetic communications, 1994 - Taylor & Francis
… To the resulting mixture was added at -30C a solution of 3-iodo-1-trimethylsilylpropyne (7) (2.6 ml, 15 mmol), and the mixture was stirred at -30C for 30 min. After acetic acid (1.43 ml, 25 …
Number of citations: 3 www.tandfonline.com
M Suzuki, Y Morita, H Koyano, M Koga, R Noyori - Tetrahedron, 1990 - Elsevier
… For example, reaction of the enolate intermediate with 3-iodo- 1-trimethylsilylpropyne (8) produced 9. in 67% yield, which is used for the … CHaOH)), 3-iodo- 1-trimethylsilylpropyne …
Number of citations: 128 www.sciencedirect.com
K Bannai, T Tanaka, N Okamura, A Hazato, S Sugiura… - Tetrahedron, 1990 - Elsevier
Syntheses of isocarbacyclin (20) using highly regioselective alkylation of the new allylic alcohol intermediate 6 having an exocyclic double bond are described. The allylic alcohol 6 was …
Number of citations: 39 www.sciencedirect.com

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